N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS No.: 1448136-52-4
Cat. No.: VC6228655
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448136-52-4 |
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Molecular Formula | C18H15F3N4O |
Molecular Weight | 360.34 |
IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26) |
Standard InChI Key | KTYPDGOIMFOTRK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide integrates three critical pharmacophores:
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Trifluoromethylbenzamide core: Enhances metabolic stability and membrane permeability due to the electron-withdrawing effects of the trifluoromethyl group .
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Pyridin-4-yl-pyrazole side chain: Provides hydrogen-bonding capabilities and π-π stacking interactions, facilitating target engagement .
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Ethyl linker: Optimizes spatial orientation between the benzamide and heterocyclic components, balancing rigidity and flexibility.
Table 1: Key Structural Parameters
The pyridin-4-yl group at the pyrazole's 3-position creates a planar aromatic system, while the ethyl spacer allows conformational flexibility critical for binding pocket accommodation . X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the benzamide and pyridine rings, minimizing steric clashes .
Synthetic Routes and Optimization
Synthesis typically follows a three-step sequence:
Step 1: Pyrazole Ring Formation
A Knorr-type cyclocondensation between ethyl acetoacetate and hydrazine derivatives yields the 1H-pyrazole core. For this compound, 3-(pyridin-4-yl)-1H-pyrazole is synthesized via Pd-catalyzed Suzuki-Miyaura coupling of 3-iodopyrazole with pyridin-4-ylboronic acid (Yield: 68–72%).
Step 2: Alkylation of Pyrazole
The pyrazole nitrogen is alkylated using 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C), introducing the ethyl spacer (Yield: 85%) .
Step 3: Amide Coupling
The terminal amine reacts with 2-(trifluoromethyl)benzoyl chloride in dichloromethane with triethylamine as a base, forming the final benzamide (Yield: 78%) .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Temperature | Time | Yield |
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1 | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol (3:1) | 90°C | 12 h | 70% |
2 | 1,2-Dibromoethane, K₂CO₃, DMF | 80°C | 6 h | 85% |
3 | 2-(Trifluoromethyl)benzoyl chloride, Et₃N | 25°C | 4 h | 78% |
Purification via flash chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity, as confirmed by HPLC . Scale-up challenges include controlling exothermic reactions during alkylation and minimizing racemization at the amide bond.
Spectroscopic Characterization and Computational Modeling
Experimental and theoretical analyses validate the structure:
FT-IR Spectroscopy
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Strong absorption at 1685 cm⁻¹ corresponds to the amide C=O stretch .
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Peaks at 1520 cm⁻¹ (pyridine ring) and 1320 cm⁻¹ (C-F) confirm functional group presence .
NMR Analysis
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¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.95 (d, J = 7.8 Hz, 1H, benzamide-H), 4.41 (t, J = 6.3 Hz, 2H, CH₂N), 3.89 (t, J = 6.3 Hz, 2H, CH₂) .
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¹³C NMR: δ 165.2 (C=O), 150.1 (pyridine-C), 142.3 (pyrazole-C), 132.8 (CF₃-C) .
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show excellent agreement (<2% deviation) between experimental and theoretical NMR chemical shifts . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity suitable for targeted interactions .
Biological Activity and Mechanism
While in vivo data remain unpublished, in vitro assays on structural analogs provide mechanistic insights:
Kinase Inhibition
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Inhibits Abl1 kinase with IC₅₀ = 38 nM (cf. imatinib IC₅₀ = 25 nM) via competitive binding to the ATP pocket .
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Selective over VEGFR2 (IC₅₀ > 1 μM), reducing off-target effects .
Cellular Effects
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Induces apoptosis in K562 leukemic cells (EC₅₀ = 1.2 μM) through caspase-3/7 activation .
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Synergizes with doxorubicin (combination index = 0.62) in MCF-7 breast cancer models.
Table 3: Pharmacokinetic Properties (Predicted)
Parameter | Value | Method |
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LogP | 2.9 | XLogP3 |
Solubility (pH 7.4) | 12 μg/mL | ChemAxon |
Plasma protein binding | 89% | QikProp |
CYP3A4 inhibition | Moderate | ADMET Predictor |
Molecular dynamics simulations (100 ns) show stable binding to Abl1 (RMSD < 2.0 Å), with key interactions including:
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